

Jps016 (tfa): A Comparative Benchmarking Guide Against Known HDAC Inhibitors

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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histone deacetylase (HDAC) degrader, **Jps016 (tfa)**, against established HDAC inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its potential for research and therapeutic applications.

Introduction to Jps016 (tfa)

Jps016 (tfa) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Class I histone deacetylases, particularly HDAC1 and HDAC2.^[1] Unlike traditional HDAC inhibitors that block the enzyme's active site, **Jps016 (tfa)** functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] **Jps016 (tfa)** is derived from the benzamide-based pan-HDAC inhibitor CI-994.^[2]

Comparative Performance Data

The following tables summarize the quantitative performance of **Jps016 (tfa)** in comparison to its parent compound, CI-994, and other well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat.

Table 1: In Vitro Inhibitory and Degradation Activity of Jps016 (tfa) and Parent Compound CI-994

Compound	Target	IC50 (μM) ¹	DC50 (μM) ²	Dmax (%) ³
Jps016 (tfa)	HDAC1	0.570[3]	0.55[4]	77[3]
HDAC2	0.820[3]	-	45[3]	
HDAC3	0.380[3]	0.53[4]	66[3]	
CI-994	HDAC1	0.53[1][4]	-	-
HDAC2	0.62[1][4]	-	-	
HDAC3	0.13[1][4]	-	-	

¹IC50: Half-maximal inhibitory concentration. Data for **Jps016 (tfa)** and CI-994 from assays with purified HDAC-corepressor complexes.[1][4] ²DC50: Half-maximal degradation concentration in HCT116 cells after 24 hours.[4] ³Dmax: Maximum percentage of degradation in HCT116 cells.[3]

Table 2: In Vitro Inhibitory Activity of Known HDAC Inhibitors

Compound	Target	IC50 (nM)
Vorinostat (SAHA)	HDAC1	~10
HDAC2	Data not consistently reported	
HDAC3	~20	
Romidepsin	HDAC1	36
HDAC2	47	
HDAC3	Data not consistently reported	
Panobinostat	Pan-HDAC	~5 (in a cell-free assay)

Note: IC50 values for Vorinostat, Romidepsin, and Panobinostat are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Table 3: Cellular Activity of Jps016 (tfa) and Parent Compound CI-994 in HCT116 Cells

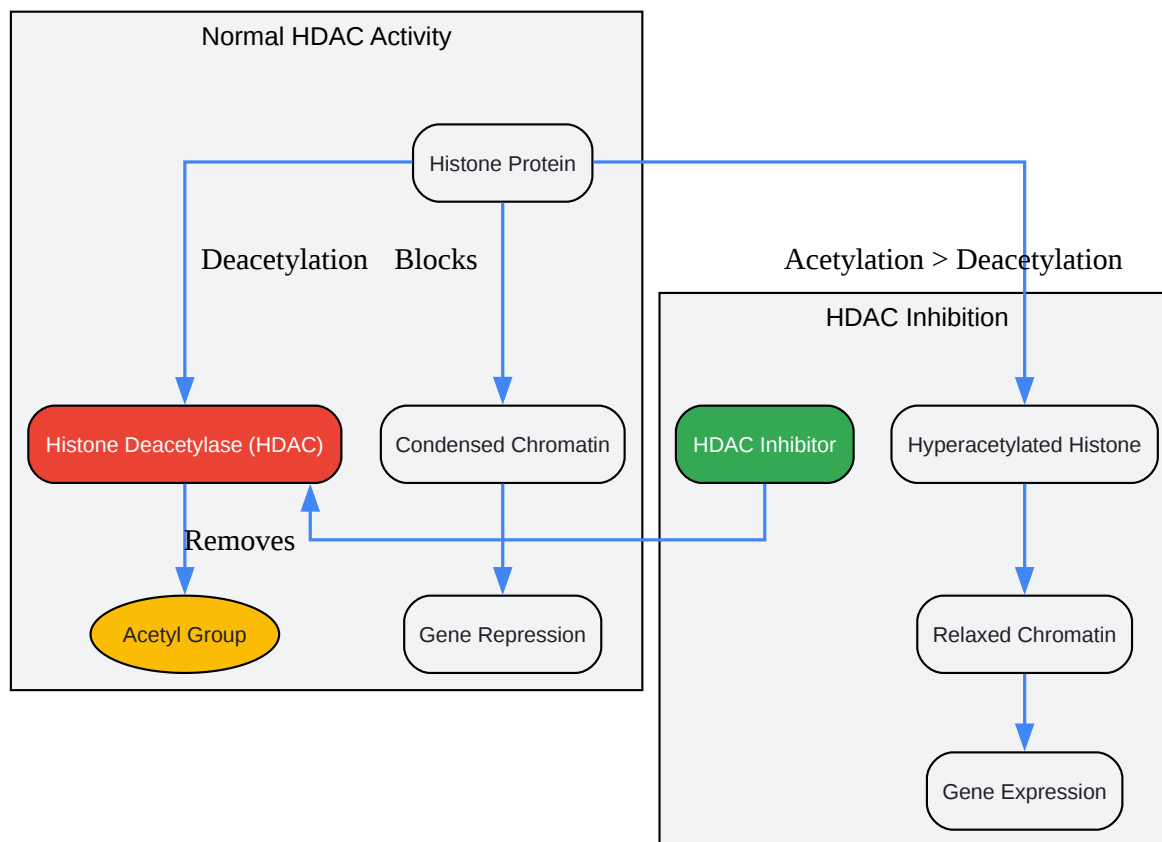
Compound	EC50 (μM) ¹
Jps016 (tfa)	5.2 ± 0.6[1][4]
CI-994	8.4 ± 0.8[1][4]

¹EC50: Half-maximal effective concentration for reducing cell viability after 48 hours, determined by CellTiter-Glo assay.[1][4]

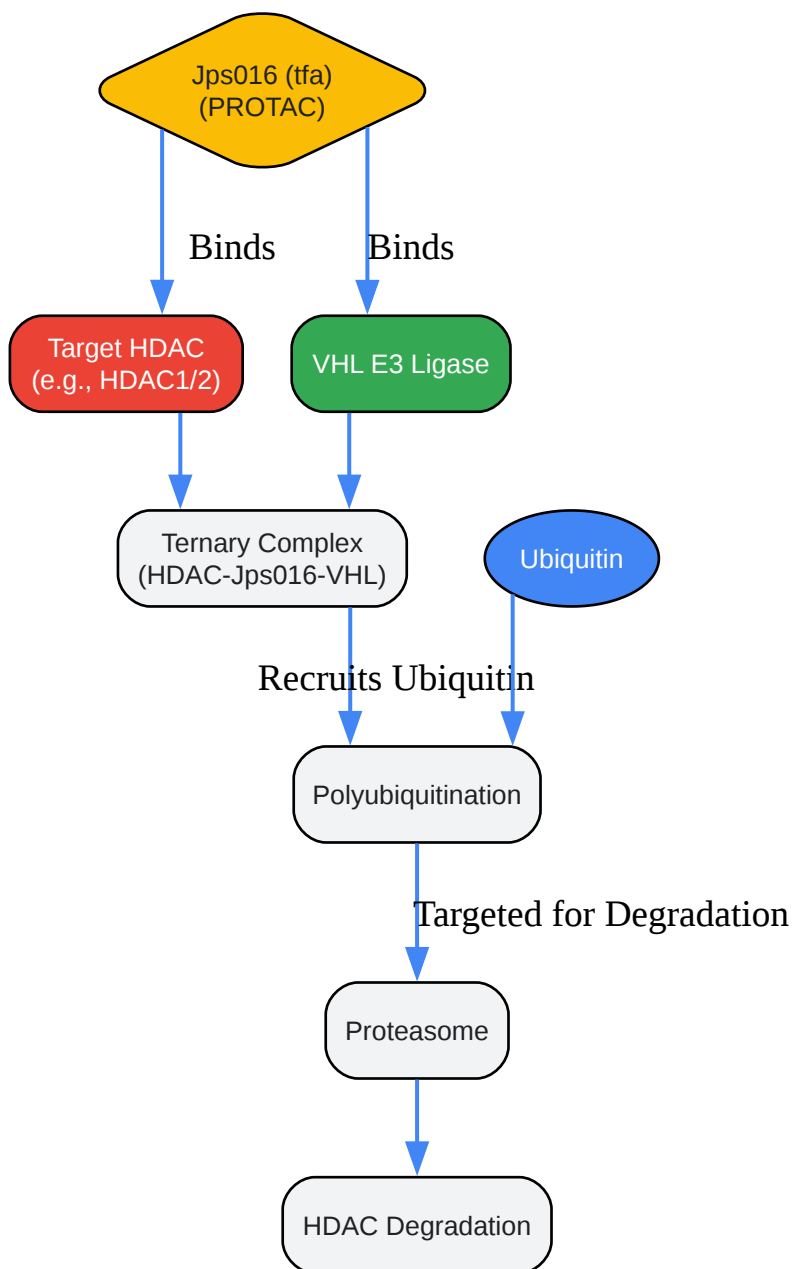
Signaling Pathway and Mechanism of Action

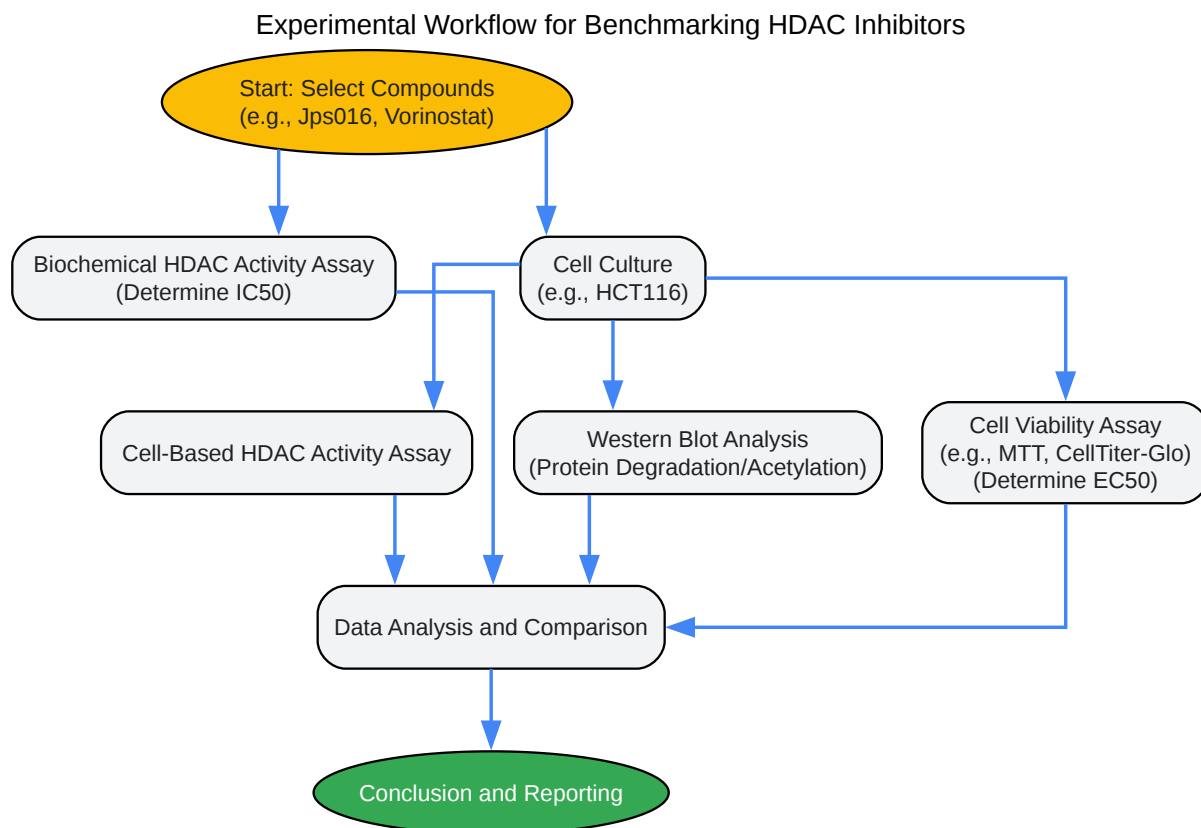
The diagrams below illustrate the general signaling pathway of HDAC inhibition and the specific mechanism of action for a PROTAC degrader like **Jps016 (tfa)**.

General HDAC Inhibition Signaling Pathway



Jps016 (tfa) PROTAC Mechanism of Action





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